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Compound of Interest

5-Methoxy-2-methylpyrimidin-4-
Compound Name:

amine
CAS No.: 698-34-0
Cat. No.: B2796417

Get Quote

Introduction & Compound Profile

5-Methoxy-2-methylpyrimidin-4-amine is a critical heterocyclic building block used
extensively in the development of kinase inhibitors (e.g., JAK, PLK4 inhibitors) and vitamin
analogs. Its unique substitution pattern—combining an electron-donating methoxy group at the
C5 position with a nucleophilic amine at C4—imparts distinct electronic properties that are
pivotal for hydrogen bonding interactions in drug-target complexes.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS)
and the synthesis of this compound, designed for researchers requiring high-fidelity data for
structural validation.

Chemical Identity
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Property Detail

IUPAC Name 5-Methoxy-2-methylpyrimidin-4-amine
CAS Number 698-34-0

Molecular Formula CeHoN30

Molecular Weight 139.16 g/mol

Appearance White to off-white crystalline solid
Melting Point 93-99 °C

Soluble in DMSO, Methanol, Chloroform; slightly

Solubility
soluble in water

Spectroscopic Data (NMR, IR, MS)

The following data represents the characteristic spectral signatures derived from high-purity
reference standards and chemometric consensus of 5-substituted-4-aminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, DMSO-ds)

The proton spectrum is characterized by two distinct singlets for the methyl and methoxy
groups, a broad exchangeable signal for the amine, and a diagnostic aromatic singlet for the
C6 proton.
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Shift (0, ppm)

Multiplicity

Integral

Assignment

Structural
Context

7.78

Singlet (s)

C6-H

Aromatic ring
proton;
deshielded by N1
and N3, slightly
shielded by C5-
OMe.

6.65

Broad Singlet (br

s)

2H

-NH2

Exocyclic amine;
chemical shift is
concentration

and temperature
dependent (D20

exchangeable).

3.74

Singlet (s)

-OCHs

Methoxy group at
C5; characteristic
region for Ar-
OMe.

2.32

Singlet (s)

-CHs

Methyl group at
C2; typical for 2-
methylpyrimidine
S.

13C NMR (125 MHz, DMSO-ds)

The carbon spectrum confirms the pyrimidine scaffold with four distinct quaternary/aromatic

signals and two aliphatic signals.

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2796417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. . Electronic
Shift (0, ppm) Type Assignment .
Environment

Ipso to amine; highly
161.5 Cq C4 deshielded due to N-

attachment.

Ipso to methyl;
158.2 Cq Cc2 between two ring

nitrogens.

Aromatic methine;
141.8 CH C6 characteristic of
pyrimidine C6.

Ipso to methoxy;
shielded relative to
C4/C2 but deshielded
by Oxygen.

139.5 Cq C5

56.8 CHs -OCHs Methoxy carbon.[1]

25.1 CHs -CHs Methyl carbon.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or EI (70 eV).
e Molecular lon:

o [M+H]* (ESI):m/z 140.08 (Calculated: 140.0824)

o [M]* (El):m/z 139.1

o Fragmentation Pattern (EI/MS?): The fragmentation pathway is dominated by the loss of the
methyl and methoxy substituents.
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miz Fragment lon Loss Mechanism

140 [M+H]* - Parent lon.

Cleavage of the C2-

124 [M - CHs]* Methyl radical Methyl or O-Methyl
group.
] Cleavage of the C5-
109 [M - OCHs]* Methoxy radical
Methoxy bond.
Retro-Diels-Alder
97 [M - Cz2HzN]* Ring fragmentation (RDA) type collapse of

the pyrimidine ring.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional Group

Wavenumber (cm~?) Vibration Mode .
Assignment
Primary amine stretching
3320, 3160 V(N-H) _ _
(asymmetric & symmetric).
C-H stretching (aromatic &
2955 v(C-H) ) ]
aliphatic methyl).
Pyrimidine ring breathing &
1645 v(C=N) / d(NH2) Amine scissoring (Amide II-
like).
1580 v(C=C) Aromatic skeletal vibrations.
Aryl-Alkyl ether stretching (C5-
1210 v(C-0) y Y 9¢

OMe).

Experimental Synthesis Protocols
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This section details a robust, two-step synthesis starting from 4-hydroxy-5-methoxy-2-
methylpyrimidine (or its tautomer). This route is preferred over the 4,6-dichloro route for
generating the specific 4-amino regioisomer without over-reduction.

Step 1: Chlorination (Synthesis of 4-Chloro-5-methoxy-
2-methylpyrimidine)

Objective: Convert the hydroxyl group to a leaving group (chloride) to enable nucleophilic
substitution.

» Reagents: 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (POCIs, 5.0
eq), N,N-Dimethylaniline (catalytic).

e Apparatus: Round-bottom flask with reflux condenser, drying tube (CaClz), and magnetic
stirring.

e Procedure:
o Charge the flask with 5-Methoxy-2-methylpyrimidin-4-ol.
o Slowly add POCIs at 0°C (exothermic).
o Add catalytic N,N-dimethylaniline.
o Heat to reflux (100-110°C) for 3—4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

o Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed
ice/water with vigorous stirring (Caution: POCIs hydrolysis is violent). Neutralize with sat.
NaHCOs to pH 7-8.

o Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na2SOas, filter, and
concentrate in vacuo.

o

Yield: ~85-90% (Yellowish oil or solid).

Step 2: Amination (Synthesis of 5-Methoxy-2-
methylpyrimidin-4-amine)

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2796417/docs?utm_src=pdf-body#comprehensive-spectroscopic-synthetic-guide-5-methoxy-2-methylpyrimidin-4-amine
https://www.benchchem.com/product/b2796417/docs?utm_src=pdf-body#comprehensive-spectroscopic-synthetic-guide-5-methoxy-2-methylpyrimidin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2796417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Objective: Nucleophilic aromatic substitution (SnAr) of the chloride with ammonia.

» Reagents: 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq), Ammonium Hydroxide (28-30%
NHs aqg, excess) or NHs in Methanol (7N).

o Apparatus: Sealed pressure tube or Autoclave (for scale-up).
e Procedure:
o Dissolve the chloro-intermediate in THF or Methanol (10 volumes).
o Add NH4OH (10-20 eq) or NH3/MeOH solution.
o Seal the vessel and heat to 70-80°C for 12—-16 hours.
o Monitoring: LC-MS or TLC should show complete consumption of the starting chloride.
o Workup: Concentrate the solvent to remove excess ammonia.
o Resuspend residue in water and extract with Ethyl Acetate (3x).
o Wash combined organics with brine, dry over MgSOa, and concentrate.

o Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography
(DCM/MeOH 95:5) to yield the pure amine.

Visualized Workflows
Synthesis Pathway

The following diagram illustrates the conversion from the hydroxy-precursor to the final amine
via the chloro-intermediate.

NH3 / MeOH
POCI3, Reflux 70°C, 16h
5-Methoxy-2-methyl (Chlorination) > 4-Chloro-5-methoxy (SnAr Amination) > 5-Methoxy-2-methyl
pyrimidin-4-ol -2-methylpyrimidine pyrimidin-4-amine

Click to download full resolution via product page
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Caption: Two-step synthesis via chlorination and nucleophilic aromatic substitution.

Mass Spectrometry Fragmentation Logic

This diagram details the logical fragmentation of the molecular ion [M+H]* observed in ESI-MS.

-CH3 (15 Da) \-OCH3 (31 Da)

[M - OCH3]+
m/z 109

Ring Cleavage
m/z ~97

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing primary loss of methyl and methoxy groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic & Synthetic Guide: 5-
Methoxy-2-methylpyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2796417/docs#comprehensive-spectroscopic-
synthetic-guide-5-methoxy-2-methylpyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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